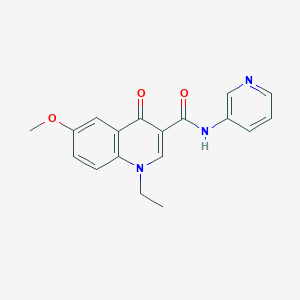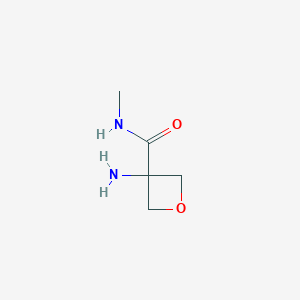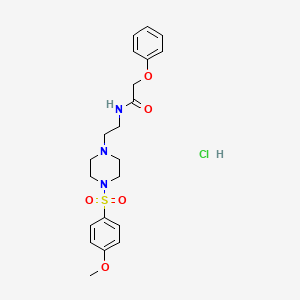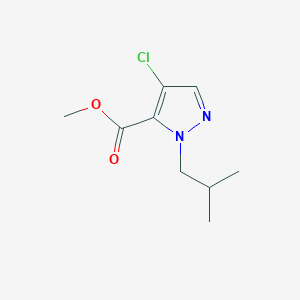
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It is used in scientific research for its unique properties, which make it useful in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is not fully understood. However, it is known to act as a positive allosteric modulator of certain receptors in the brain, such as the GABA-A receptor. This results in an increase in the activity of these receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor it modulates. For example, when it acts as a positive allosteric modulator of the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to decreased neuronal activity and sedation. It has also been shown to have anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is its high potency and selectivity for certain receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. Additionally, its synthetic accessibility and low cost make it an attractive compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and the specific receptors it modulates. Finally, it may be useful to explore its potential for treating various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole involves a multi-step process. The starting material is 1-(bromomethyl)-4-methyl-1H-pyrazole, which undergoes a reaction with diethyl malonate to form the corresponding diester. The diester is then hydrolyzed to form the corresponding acid, which is further reacted with ethyl chloroformate to produce the final product, this compound.
Aplicaciones Científicas De Investigación
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole has been extensively used in scientific research due to its unique properties. It has been used in medicinal chemistry to develop new drugs for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in drug discovery to identify new targets for drug development. Additionally, it has been used in neuroscience research to study the role of certain receptors in the brain.
Propiedades
IUPAC Name |
4-bromo-5-(ethoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-13-6-9-8(10)5-11-12(9)7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHKLSGXISVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)

![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)




